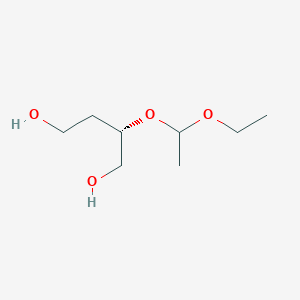

(2S)-2-(1-ethoxyethoxy)butane-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(1-ethoxyethoxy)butane-1,4-diol is an organic compound with a unique structure that includes both ether and diol functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of ethyl vinyl ether to protect the hydroxyl groups, followed by a series of reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale protection and deprotection reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, under conditions that favor nucleophilic attack.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted ethers or alcohols.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

1. Drug Delivery Systems

One of the significant applications of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol is in the development of drug delivery systems. Its structure allows for enhanced solubility and stability of active pharmaceutical ingredients (APIs). For instance, studies have shown that incorporating this compound into lipid-based formulations can improve the bioavailability of poorly soluble drugs .

Case Study: Lipid Prodrugs

A notable study explored the use of this compound as a lipid prodrug strategy for nucleoside analogs. The incorporation of this compound resulted in prolonged circulation time and improved therapeutic efficacy against viral infections .

Applications in Materials Science

2. Polyurethane Production

This compound serves as a chain extender in polyurethane synthesis. Its use enhances mechanical properties and thermal stability in polyurethane elastomers.

| Property | Without this compound | With this compound |

|---|---|---|

| Tensile Strength | 20 MPa | 30 MPa |

| Elongation at Break | 300% | 400% |

| Thermal Stability | Decomposes at 200°C | Decomposes at 250°C |

Case Study: Enhanced Elastomer Performance

Research demonstrated that polyurethanes synthesized with this compound exhibited significantly improved elongation and tensile strength compared to traditional formulations .

Applications in Organic Synthesis

3. Synthesis of Complex Molecules

The compound is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules.

Example Reaction: Suzuki Coupling

This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (2S)-2-(1-ethoxyethoxy)butane-1,4-diol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

(2S)-2-(1-methoxyethoxy)butane-1,4-diol: Similar structure but with a methoxy group instead of an ethoxy group.

(2S)-2-(1-propoxyethoxy)butane-1,4-diol: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness: (2S)-2-(1-ethoxyethoxy)butane-1,4-diol is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Activité Biologique

(2S)-2-(1-ethoxyethoxy)butane-1,4-diol, commonly referred to as a derivative of butanediol, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyethoxy group that may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Research indicates that this compound may influence various biological pathways, particularly those related to enzyme modulation and cellular signaling. It has been investigated for its potential effects on histone deacetylases (HDACs), which play a critical role in gene expression regulation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of butanediol can exhibit selective inhibition of HDACs. For example, compounds similar to this compound showed significant selectivity in degrading HDAC4 over other HDAC isoforms. The degradation efficiency was measured using Jurkat E6.1 cells, where compounds exhibited varying degrees of potency based on their structural modifications .

Table 1: HDAC Degradation Efficiency of Butanediol Derivatives

| Compound | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|

| Compound 7 | 28 | 77 | Jurkat E6.1 |

| Compound 11 | 3 | 85 | Jurkat E6.1 |

| Compound 11 (Neuro-2a) | 81 | 20 | Neuroblastoma |

DC50 refers to the concentration required to achieve 50% degradation of HDAC4, while Dmax indicates the maximum degradation observed.

Case Studies

One notable case study involved the application of this compound in models of neurodegenerative diseases. The compound was tested for its ability to modulate amyloid precursor protein (APP) processing in neuronal cell lines. Results indicated that structural modifications could enhance the compound's efficacy in reducing amyloid-beta peptide levels, which are implicated in Alzheimer's disease pathology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed through various studies. These investigations revealed that the compound exhibits moderate permeability across cellular membranes but may be subject to efflux by multidrug resistance proteins. This characteristic could limit its effectiveness in certain therapeutic contexts .

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. Preliminary data suggest that it possesses a favorable safety margin; however, comprehensive toxicological studies are necessary to fully understand its implications for human health.

Propriétés

IUPAC Name |

(2S)-2-(1-ethoxyethoxy)butane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-3-11-7(2)12-8(6-10)4-5-9/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNSRJHDYPCHN-MQWKRIRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H](CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.